molecular formula C12H17N5O2 B2683013 N-(5-Methyl-2H-triazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361744-78-5

N-(5-Methyl-2H-triazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2683013
CAS RN: 2361744-78-5
M. Wt: 263.301
InChI Key: CHDDMAXJJSTAQS-UHFFFAOYSA-N
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Description

The compound appears to contain a 5-methyl-2H-triazol-4-yl group, a prop-2-enoyl group, and a piperidine-4-carboxamide group . These groups are common in many organic compounds and are often involved in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 5-methyl-2H-triazol-4-yl derivative with a prop-2-enoyl derivative, followed by the reaction with a piperidine-4-carboxamide derivative . The exact conditions and reagents would depend on the specific structures of these derivatives.

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Without specific information on this compound, it’s difficult to predict its safety and hazards .

Future Directions

The future directions for the study of this compound would likely depend on its properties and potential applications. Without specific information on this compound, it’s difficult to predict its future directions .

properties

IUPAC Name

N-(5-methyl-2H-triazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-3-10(18)17-6-4-9(5-7-17)12(19)13-11-8(2)14-16-15-11/h3,9H,1,4-7H2,2H3,(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDDMAXJJSTAQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=C1NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Methyl-2H-triazol-4-yl)-1-prop-2-enoylpiperidine-4-carboxamide

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